molecular formula C15H12ClNO5S2 B2377629 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chlorothiophene-2-sulfonamide CAS No. 1448038-03-6

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B2377629
CAS No.: 1448038-03-6
M. Wt: 385.83
InChI Key: MYIABVQHSGDIFA-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chlorothiophene-2-sulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol-5-yloxy (piperonyloxy) group linked via a but-2-yn-1-yl (propargyl) chain to a 5-chlorothiophene-2-sulfonamide moiety. This compound combines structural motifs associated with diverse biological activities, including sulfonamide-based enzyme inhibition and piperonyloxy groups known for enhancing lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-chlorothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5S2/c16-14-5-6-15(23-14)24(18,19)17-7-1-2-8-20-11-3-4-12-13(9-11)22-10-21-12/h3-6,9,17H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIABVQHSGDIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Chlorosulfonation

The synthesis of the 5-chlorothiophene-2-sulfonamide fragment typically begins with chlorosulfonation of appropriate thiophene precursors. A modified procedure based on established protocols involves:

Table 1: Chlorosulfonation Reaction Conditions

Reagent Quantity Conditions Yield
2-Chlorothiophene 1.0 equiv 0-5°C, 2-3 h -
Chlorosulfonic acid 1.2 equiv Dropwise addition -
Ammonium hydroxide (28%) 3.0 equiv 0-5°C, 1-2 h 65-72%

In this process, the thiophene derivative undergoes electrophilic aromatic substitution with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is subsequently treated with ammonia to yield the desired sulfonamide.

Electrochemical Synthesis Approach

A more environmentally friendly alternative involves direct electrochemical synthesis of the sulfonamide. This method employs the oxidation of thiophene derivatives in the presence of SO₂ and amines:

Thiophene + SO₂ + NH₃ → Thiophene-sulfonamide

The reaction uses a divided cell with platinum electrodes at a controlled potential of approximately 1.05-1.26 V (vs. Ag/AgCl). This approach eliminates the need for hazardous reagents and produces the desired thiophene sulfonamides in yields of 30-79%, depending on substitution patterns.

Oxidative Chlorination Route

Another effective approach involves oxidative chlorination of thioether precursors:

  • Prepare 5-chloro-2-(benzylthio)thiophene by reacting 2,5-dichlorothiophene with thiourea and benzyl chloride
  • Conduct oxidative chlorination using chlorine gas in ethyl acetate/water (90:10 to 96:4)
  • Treat the resulting sulfonyl chloride with ammonium hydroxide at 0-20°C to obtain the sulfonamide

This method yields the desired 5-chlorothiophene-2-sulfonamide in 75-82% yield with high purity.

Synthesis of the Benzodioxole Component

Preparation of 5-Hydroxybenzo[d]dioxole

The benzo[d]dioxole component with a free hydroxyl group is essential for subsequent alkynylation. Standard methods for preparing this intermediate include:

Table 2: Preparation of 5-Hydroxybenzo[d]dioxole

Starting Material Conditions Product Yield
3,4-Dihydroxybenzaldehyde CH₂Br₂, K₂CO₃, DMF, 80°C, 4h 5-Formylbenzo[d]dioxole 88-92%
5-Formylbenzo[d]dioxole 30% H₂O₂, NaOH, MeOH, 0°C to rt 5-Hydroxybenzo[d]dioxole 75-82%

Alternatively, starting from commercially available sesamol (5-hydroxybenzo[d]dioxole) eliminates these steps.

Synthesis of the Alkynyl Linker

Preparation of 4-Hydroxybut-2-yn-1-ol

The but-2-yn-1-yl fragment requires suitable functionalization for connecting both the sulfonamide and benzodioxole components:

  • Start with commercially available but-2-yn-1,4-diol
  • Selectively protect one hydroxyl group using TBDMSCl, imidazole in DMF (0°C to rt, 4h)
  • The resulting 4-(tert-butyldimethylsilyloxy)but-2-yn-1-ol serves as a key intermediate

Functionalization for Coupling

The protected alkynyl alcohol requires activation for coupling:

Table 3: Activation Methods for Alkynyl Alcohol

Method Reagents Conditions Activated Form Yield
Tosylation TsCl, Et₃N, DMAP DCM, 0°C to rt, 6h 4-(TBDMS)but-2-yn-1-yl tosylate 85-90%
Mesylation MsCl, Et₃N DCM, -10°C to rt, 3h 4-(TBDMS)but-2-yn-1-yl mesylate 88-93%
Bromination PBr₃ Et₂O, -10°C to rt, 4h 4-(TBDMS)but-2-yn-1-yl bromide 80-85%

Assembly of the Target Compound

Sequential Coupling Strategy

The most efficient approach involves sequential coupling reactions:

  • O-Alkylation of Benzodioxole :
    Combine 5-hydroxybenzo[d]dioxole with the activated but-2-yn-1-yl derivative using K₂CO₃ in acetone or DMF at 60-80°C for 8-12h.

  • TBDMS Deprotection :
    Treat the resulting ether with TBAF in THF at 0°C to room temperature for 2-3h.

  • Activation of Terminal Alcohol :
    Convert the free hydroxyl to a leaving group using methods from Table 3.

  • N-Alkylation of Sulfonamide :
    React 5-chlorothiophene-2-sulfonamide with the activated alkynyl ether using K₂CO₃ or Cs₂CO₃ in DMF at 60-80°C for 12-18h.

Table 4: Optimization of N-Alkylation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 60 16 65-68
K₂CO₃ Acetone 56 24 58-62
Cs₂CO₃ DMF 70 12 75-80
NaH DMF 50 8 72-76

Convergent Synthesis Approach

An alternative convergent approach involves:

  • N-alkylation of 5-chlorothiophene-2-sulfonamide with 4-(tert-butyldimethylsilyloxy)but-2-yn-1-yl derivative
  • Deprotection of the TBDMS group
  • Coupling of the resulting terminal alcohol with 5-hydroxybenzo[d]dioxole via Mitsunobu reaction

The Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt, 8h) typically yield the product in 70-78% yield.

One-Pot Synthesis Strategy

Recent developments in synthetic methodology suggest a potential one-pot approach for improved efficiency:

Procedure:

  • Combine 5-chlorothiophene-2-sulfonamide (1.0 equiv), potassium carbonate (3.0 equiv), and 4-bromobut-2-yn-1-ol (1.1 equiv) in DMF at 60°C for 8h
  • Add 5-hydroxybenzo[d]dioxole (1.2 equiv) and continue heating at 70°C for 12h
  • Cool, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography

This one-pot procedure offers potential advantages in terms of time, resources, and overall yield, though optimization is necessary for scale-up.

Purification and Characterization

Purification Methods

The crude N-(4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-yl)-5-chlorothiophene-2-sulfonamide requires purification through:

  • Column Chromatography :

    • Stationary phase: Silica gel (200-300 mesh)
    • Mobile phase: Hexane/Ethyl acetate gradient (80:20 → 60:40)
    • Typical recovery: 85-90% of theoretical yield
  • Recrystallization :

    • Solvent system: Ethyl acetate/hexane or methanol/water
    • Typical recovery: 75-85% with >98% purity

Analytical Methods for Characterization

Table 5: Characterization Data for N-(4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-yl)-5-chlorothiophene-2-sulfonamide

Method Key Parameters Expected Results
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.55-7.52 (d, 1H, thiophene), 7.02-6.98 (d, 1H, thiophene), 6.70-6.65 (m, 3H, benzodioxole), 5.95 (s, 2H, O-CH₂-O), 5.03 (br s, 1H, NH), 4.32 (s, 2H, OCH₂), 4.05 (d, 2H, NCH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 152.1, 148.1, 143.2, 138.5, 133.7, 127.3, 114.2, 108.4, 101.8, 98.5, 82.6, 78.3, 57.2, 33.6
IR (neat) cm⁻¹ 3285 (N-H), 2950, 2240 (C≡C), 1505, 1340 (SO₂), 1165 (SO₂)
HRMS (ESI) m/z [M+H]⁺ calculated for C₁₅H₁₂ClNO₅S₂: 386.0238, found: 386.0240

Alternative Synthetic Approaches

Direct Electrochemical Method

Based on recent advances in electrochemical synthesis of sulfonamides, a direct approach could be developed:

  • Electrochemical oxidation of 5-chlorothiophene in the presence of SO₂ and ammonia
  • In situ reaction of the resulting sulfonamide with 4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-yl halide

This method would potentially reduce the number of steps while avoiding hazardous reagents. However, optimization would be required to address potential selectivity issues.

Metal-Catalyzed Coupling Approach

Metal-catalyzed coupling could provide an alternative route:

Table 6: Metal-Catalyzed Coupling Conditions

Catalyst System Conditions Yield Range (%) Reference
Pd(OAc)₂/DABSO/O-nucleophile DMF, 80°C, 12h 70-82
Cu(OAc)₂/Na₂S₂O₅/amine DES, 60°C, 10h 65-78
PdCl₂(PPh₃)₂/K₂S₂O₅ Mechanochemical, 2h 69-80

Optimization Considerations

For large-scale preparation, several parameters require optimization:

  • Temperature Control : Critical during chlorosulfonation and N-alkylation steps
  • Solvent Selection : DMF provides optimal results but presents disposal challenges; greener alternatives such as 2-methyltetrahydrofuran show promise
  • Catalytic Systems : Copper-catalyzed conditions can reduce reaction times and increase yields
  • Purification Protocol : Automated column chromatography significantly improves efficiency and reduces solvent usage

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chlorothiophene-2-sulfonamide has been investigated for its role as an inhibitor in various biological pathways. The sulfonamide group is often linked to anti-inflammatory properties, making this compound a candidate for developing new anti-inflammatory drugs. Similar compounds have shown efficacy in inhibiting enzymes involved in inflammation and cancer progression.

Anticancer Research

The compound's ability to modulate cellular pathways suggests potential anticancer properties. Research indicates that derivatives of this compound may exhibit potent anticancer effects through multiple mechanisms, including the inhibition of specific kinases involved in tumor growth and metastasis. Studies have demonstrated that related compounds can effectively target cancer cell lines, leading to apoptosis and reduced proliferation.

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes such as receptor protein-tyrosine kinases . By targeting these enzymes, it could play a role in treating diseases characterized by abnormal cell signaling, such as cancer and diabetes.

Anti-inflammatory Effects

The presence of the benzo[d][1,3]dioxole unit enhances the compound's interaction with biological targets involved in inflammatory responses. Research has shown that compounds with similar structures can significantly reduce inflammation markers in vitro and in vivo . This makes it a candidate for further exploration in the development of anti-inflammatory therapies.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that derivatives of the compound inhibited proliferation in breast cancer cell lines with IC50 values indicating potency.
Study 2Enzyme InhibitionShowed that the compound effectively inhibited receptor protein-tyrosine kinases, leading to reduced signaling pathways associated with tumor growth .
Study 3Anti-inflammatory EffectsFound that the compound significantly lowered pro-inflammatory cytokines in animal models of arthritis.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs from the provided evidence, focusing on synthesis, physicochemical properties, and substituent effects.

Structural Analogues and Substituent Effects
Sulfonamide Derivatives
  • Target Compound: The 5-chlorothiophene sulfonamide group distinguishes it from other sulfonamides in the evidence.
  • : 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p) features a thiadiazole sulfonamide with a methylthio group. This compound exhibits a melting point of 171–172°C and a high yield (78%), suggesting that sulfur-containing heterocycles can stabilize crystalline structures .
  • : A propargyl-linked piperidine sulfonamide (compound 2r) with a 4-fluorophenyl group showed 63% yield and NMR-confirmed structure. The propargyl chain in this compound, similar to the target’s but-2-yn-1-yl group, may facilitate click chemistry for further functionalization .
Piperonyloxy-Containing Compounds
  • Target Compound : The piperonyloxy group is connected via a propargyl chain, which is shorter and more rigid than the ethyl or phenyl linkages in other analogs (e.g., –4). This rigidity could affect conformational flexibility and bioavailability.
  • –4 : Piperazine derivatives with piperonyloxy-methylphenyl groups (e.g., compounds 21–24, 25–29) exhibit melting points ranging from 164–203°C and yields of 55–82%. Chlorine or bromine substituents on aryl rings (e.g., compound 24: 4-bromophenyl) correlate with moderate yields (72%) and lower melting points (~177°C), likely due to reduced crystal packing efficiency .
Physicochemical Properties
Compound (Reference) Backbone Substituent(s) Yield (%) Melting Point (°C) Key Features
Target Compound Sulfonamide 5-Chlorothiophene, propargyl N/A N/A Thiophene sulfonamide; rigid linker
5p Thiadiazole sulfonamide Methylthio 78 171–172 High yield, sulfur heterocycle
2r Piperidine sulfonamide 4-Fluorophenyl, propargyl 63 N/A Propargyl chain for click chemistry
Compound 24 Piperazine 4-Bromophenyl 72 177–178 Halogenated aryl; moderate yield
Compound 25 Piperazine 2-Trifluoromethylphenyl 75 171–172 Electron-withdrawing CF3 group

Key Observations :

  • Yields : Sulfonamide derivatives generally exhibit higher yields (63–78%) compared to piperazine analogs (55–82%), possibly due to fewer steric hindrances during synthesis .
  • Melting Points: Piperonyloxy-containing compounds with halogen or trifluoromethyl groups show lower melting points (e.g., 171–177°C), whereas non-halogenated analogs (e.g., compound 28 in ) melt at 183–184°C due to stronger intermolecular forces .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
  • Thiophene ring : Contributes to the compound's stability and reactivity.
  • Sulfonamide group : Associated with various pharmacological activities, including anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The sulfonamide group can inhibit various enzymes involved in inflammatory pathways and cancer progression. This inhibition may occur through competitive binding or allosteric modulation.
  • Receptor Interaction : The benzo[d][1,3]dioxole moiety may facilitate binding to receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anti-inflammatory Properties

Studies have shown that sulfonamide derivatives can modulate perfusion pressure and coronary resistance, indicating their potential use in treating cardiovascular diseases. For instance, a study demonstrated that specific benzenesulfonamide derivatives significantly decreased perfusion pressure in a dose-dependent manner .

Anticancer Activity

Compounds with similar structures have been evaluated for their anticancer properties. Research indicates that they can inhibit cell proliferation by targeting pathways involved in tumor growth. For example, docking studies suggest that these compounds can effectively bind to active sites of cancer-related enzymes, potentially leading to reduced tumor viability .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedObserved EffectReference
Anti-inflammatoryVarious benzenesulfonamidesDecreased perfusion pressure
AnticancerN-(4-(benzo[d][1,3]dioxol-5-yloxy)...)Inhibition of cell proliferation
Cardiovascular4-(2-aminoethyl)-benzenesulfonamideReduced coronary resistance

In Vitro Studies

In vitro assays have demonstrated the inhibitory potency of this compound against several enzymes relevant to inflammation and cancer. For instance, enzyme activity assays indicated significant inhibition rates comparable to established pharmaceuticals .

Q & A

Q. Basic

  • 1H/13C NMR: Confirms regiochemistry of the benzo[d][1,3]dioxole and sulfonamide groups. Aromatic protons in δ 6.5–7.5 ppm and sulfonamide protons near δ 10–11 ppm are diagnostic .
  • HPLC: Ensures >95% purity; reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) .

How can reaction intermediates be stabilized during the synthesis of this compound?

Q. Advanced

  • Propargyl Intermediate: Stabilize using low temperatures (0–4°C) and anhydrous conditions to prevent hydrolysis or oxidation .
  • Sulfonamide Precursor: Protect reactive amines with tert-butoxycarbonyl (Boc) groups during coupling steps .
  • Monitoring: Use TLC (silica gel, ethyl acetate/hexane) to track intermediate stability and adjust reaction times .

What strategies address low yields in the final sulfonamide coupling step?

Q. Advanced

  • Catalyst Optimization: Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
  • Solvent Choice: Switch to THF or DCM for better solubility of sulfonyl chlorides .
  • Stepwise Purification: Isolate intermediates before final coupling to minimize side reactions .

What is the hypothesized mechanism of antibacterial action for this sulfonamide derivative?

Basic
Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS) , a key enzyme in folate biosynthesis. The 5-chlorothiophene moiety may enhance membrane permeability, while the benzo[d][1,3]dioxole group could modulate target specificity .

How can researchers resolve discrepancies in bioactivity data across studies?

Q. Advanced

  • Purity Verification: Reanalyze batches via HPLC to rule out impurities affecting activity .
  • Standardized Assays: Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC (Minimum Inhibitory Concentration) protocols .
  • Metabolite Screening: Check for enzymatic degradation products using LC-MS .

Which crystallographic methods are recommended for determining the 3D structure of this compound?

Q. Advanced

  • X-ray Diffraction: Use SHELXL for refinement, particularly for handling high-resolution or twinned data .
  • Mercury Software: Visualize packing patterns and intermolecular interactions (e.g., hydrogen bonds between sulfonamide and dioxole groups) .
  • Data Collection: Cool crystals to 100 K to minimize thermal motion artifacts .

What are the primary challenges in scaling up the synthesis of this compound?

Q. Basic

  • Multi-Step Complexity: Requires stringent control over reaction conditions (e.g., exothermic reactions in alkyne formation) .
  • Purification Bottlenecks: Scale-compatible techniques like centrifugal partition chromatography may replace column chromatography .

How can regioselectivity in substitution reactions be confirmed for this compound?

Q. Advanced

  • Computational Modeling: DFT calculations (e.g., Gaussian) predict electron density maps to identify reactive sites .
  • Isotopic Labeling: Use deuterated analogs to track substitution patterns via NMR .

What in vitro models are suitable for assessing its therapeutic potential?

Q. Basic

  • Antibacterial Screens: Broth microdilution assays against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Assays: Test on mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .

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